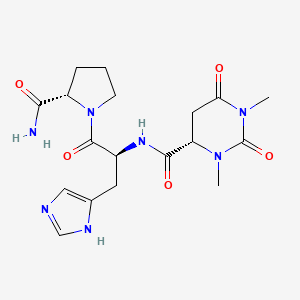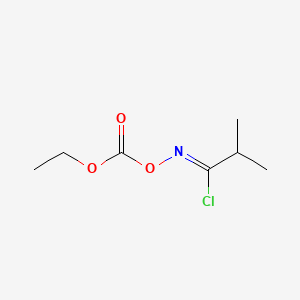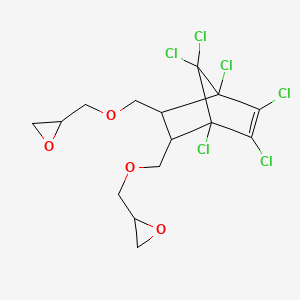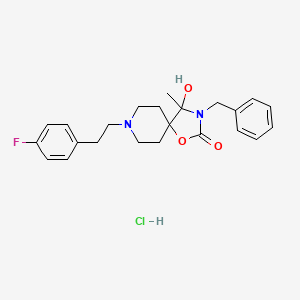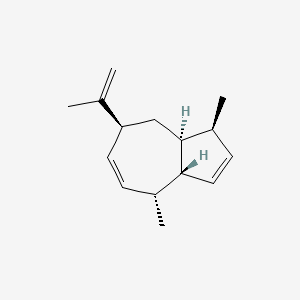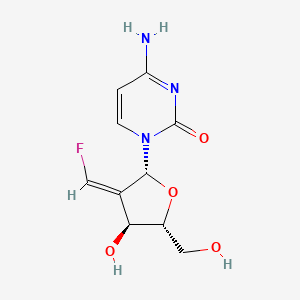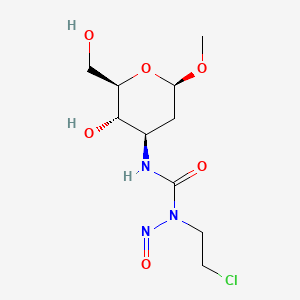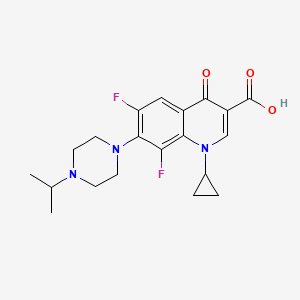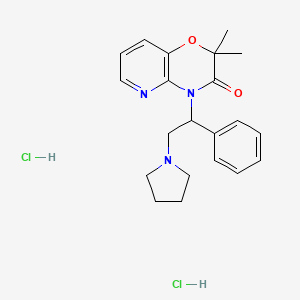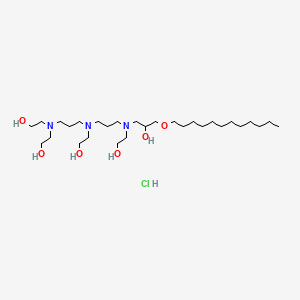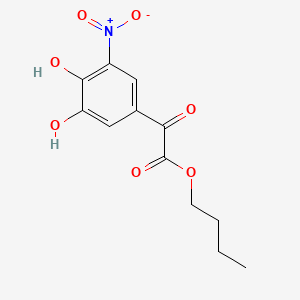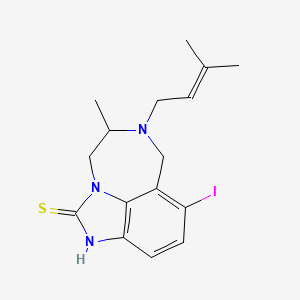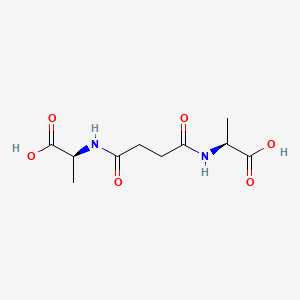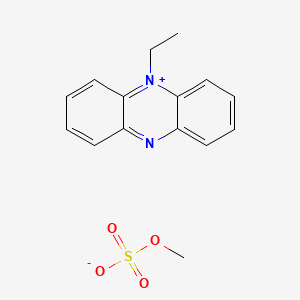
Phenazinium, 5-ethyl-, methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenazinium, 5-ethyl-, methyl sulfate is a chemical compound known for its role as an electron mediator in various biochemical applications. It is a derivative of phenazine, a heterocyclic compound produced by certain bacteria. This compound is often used in scientific research due to its ability to facilitate electron transfer in redox reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenazinium, 5-ethyl-, methyl sulfate can be synthesized through the reaction of phenazine with methyl sulfate under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating continuous monitoring and control systems to maintain reaction conditions. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phenazinium, 5-ethyl-, methyl sulfate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in redox reactions.
Reduction: The compound can be reduced, often in the presence of reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phenazine derivatives, while reduction reactions can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Phenazinium, 5-ethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an electron mediator in redox reactions, facilitating the transfer of electrons between molecules.
Biology: The compound is employed in studies involving electron transport chains and cellular respiration.
Medicine: It is used in assays to measure the activity of various enzymes, particularly those involved in redox reactions.
Industry: this compound is used in the development of biosensors and other analytical devices due to its stable electron transfer properties.
Wirkmechanismus
The mechanism of action of phenazinium, 5-ethyl-, methyl sulfate involves its ability to accept and donate electrons. This property makes it an effective electron mediator in redox reactions. The compound interacts with molecular targets such as enzymes and electron transport proteins, facilitating the transfer of electrons and thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Phenazinium, 5-ethyl-, methyl sulfate can be compared with other similar compounds such as:
Phenazine methosulfate: Another phenazine derivative with similar electron transfer properties.
1-Methoxy-5-methylphenazinium methyl sulfate: Known for its stability and effectiveness as an electron mediator.
Phenazine ethosulfate: Used in similar applications but with different solubility and stability characteristics.
This compound is unique due to its specific structural modifications, which enhance its electron transfer capabilities and stability in various conditions.
Eigenschaften
CAS-Nummer |
42355-87-3 |
|---|---|
Molekularformel |
C15H16N2O4S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
5-ethylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C14H13N2.CH4O4S/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16;1-5-6(2,3)4/h3-10H,2H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
HMGWHFSWTLLFOC-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



